2-Chloro-6-methoxypyridine-3-boronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

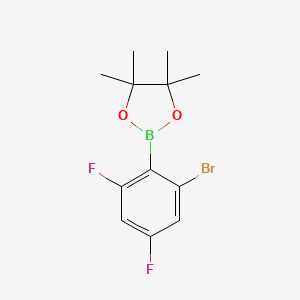

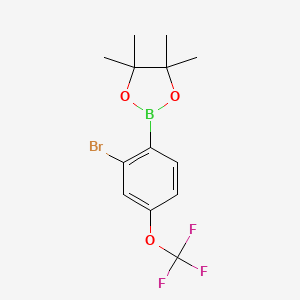

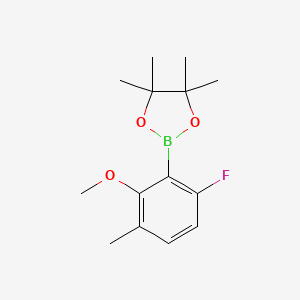

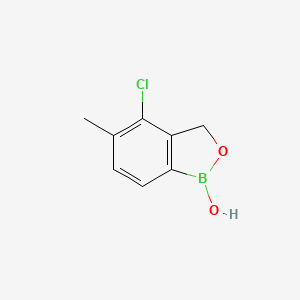

2-Chloro-6-methoxypyridine-3-boronic acid pinacol ester is a chemical compound with the IUPAC name 2-chloro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . It is used as an active pharmaceutical intermediate .

Synthesis Analysis

The synthesis of this compound can be achieved through Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a methoxy group at the 6-position and a chloro group at the 2-position. The 3-position of the pyridine ring is bonded to a boronic acid pinacol ester group .Chemical Reactions Analysis

This compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon–carbon bonds . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.54 . It is a liquid at room temperature and should be stored at 2-8°C .科学的研究の応用

2-Chloro-6-methoxypyridine-3-boronic acid pinacol ester has a variety of uses in scientific research. It is often used as a reagent in organic synthesis, and is also used as a catalyst in the synthesis of various compounds. It has also been used in the preparation of monomers for the synthesis of polymers and in the synthesis of pharmaceuticals. Additionally, this compound is used in the synthesis of various heterocyclic compounds and has been used in the synthesis of various natural products.

作用機序

Target of Action

Boronic acid pinacol esters are generally known to be used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are crucial in organic synthesis .

Mode of Action

The compound, being a boronic acid pinacol ester, is likely to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium . This process is known as transmetalation . The resulting organopalladium species then undergoes reductive elimination to form the desired carbon-carbon bond .

Biochemical Pathways

The suzuki-miyaura cross-coupling reactions in which it participates are key steps in the synthesis of various organic compounds . These compounds could potentially influence a wide range of biochemical pathways, depending on their specific structures and properties.

Result of Action

As a participant in suzuki-miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, which could have diverse effects at the molecular and cellular levels.

実験室実験の利点と制限

2-Chloro-6-methoxypyridine-3-boronic acid pinacol ester has several advantages when used in laboratory experiments. It is relatively inexpensive and can be easily purchased from chemical suppliers. Additionally, it is relatively easy to synthesize and is stable in both aqueous and organic solutions. However, this compound is sensitive to light and air and should be stored in a dark, airtight container. Additionally, this compound is not suitable for use with certain types of reactions, such as those involving strong bases or oxidizing agents.

将来の方向性

There are several potential future directions for the use of 2-Chloro-6-methoxypyridine-3-boronic acid pinacol ester in scientific research. One potential direction is the use of this compound in the synthesis of various pharmaceuticals and other compounds. Additionally, this compound could be used as a catalyst in the synthesis of various polymers and in the synthesis of various heterocyclic compounds. Finally, this compound could be used in the synthesis of various natural products, such as essential oils and other compounds.

合成法

The synthesis of 2-Chloro-6-methoxypyridine-3-boronic acid pinacol ester is relatively simple and involves the reaction of 2-chloro-6-methoxypyridine-3-boronic acid with pinacol. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide and is catalyzed by a base such as sodium hydroxide. The reaction is typically carried out at room temperature and the product is isolated by filtration.

Safety and Hazards

特性

IUPAC Name |

2-chloro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-7-9(16-5)15-10(8)14/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHENXTHULGAIFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。